Cas no 1072951-95-1 (2-Bromo-3-butoxy-6-fluorophenylboronic Acid)

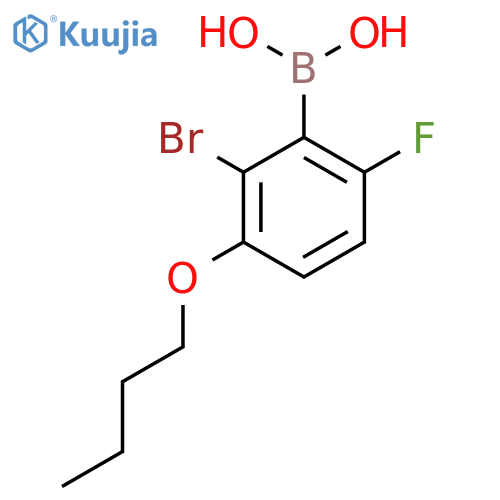

1072951-95-1 structure

商品名:2-Bromo-3-butoxy-6-fluorophenylboronic Acid

CAS番号:1072951-95-1

MF:C10H13BBrFO3

メガワット:290.921826124191

MDL:MFCD08276824

CID:856522

PubChem ID:24884557

2-Bromo-3-butoxy-6-fluorophenylboronic Acid 化学的及び物理的性質

名前と識別子

-

- (2-Bromo-3-butoxy-6-fluorophenyl)boronic acid

- 2-Bromo-3-butoxy-6-fluorophenylboronic acid

- BS-22847

- AKOS015834845

- D71445

- (2-Bromo-3-butoxy-6-fluoro-phenyl)boronic acid

- MFCD08276824

- CS-0175923

- 1072951-95-1

- SCHEMBL9893705

- DTXSID90584763

- (2-Bromo-3-butoxy-6-fluorophenyl)boronicacid

- 2-Bromo-3-butoxy-6-fluorophenylboronic Acid

-

- MDL: MFCD08276824

- インチ: 1S/C10H13BBrFO3/c1-2-3-6-16-8-5-4-7(13)9(10(8)12)11(14)15/h4-5,14-15H,2-3,6H2,1H3

- InChIKey: RMDWMUWZAKPUFW-UHFFFAOYSA-N

- ほほえんだ: BrC1C(B(O)O)=C(C=CC=1OCCCC)F

計算された属性

- せいみつぶんしりょう: 290.01300

- どういたいしつりょう: 290.01252g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 209

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.7Ų

じっけんとくせい

- 密度みつど: 1.48±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 97-100 °C

- ようかいど: 極微溶性(0.13 g/l)(25ºC)、

- PSA: 49.69000

- LogP: 1.44690

2-Bromo-3-butoxy-6-fluorophenylboronic Acid セキュリティ情報

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

2-Bromo-3-butoxy-6-fluorophenylboronic Acid 税関データ

- 税関コード:2931900090

- 税関データ:

中国税関番号:

2931900090概要:

その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

要約:

2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

2-Bromo-3-butoxy-6-fluorophenylboronic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM136223-1g |

(2-Bromo-3-butoxy-6-fluorophenyl)boronic acid |

1072951-95-1 | 98% | 1g |

$99 | 2022-06-14 | |

| Apollo Scientific | PC412046-1g |

2-Bromo-3-butoxy-6-fluorophenylboronic acid |

1072951-95-1 | 98% | 1g |

£69.00 | 2025-02-21 | |

| Chemenu | CM136223-1g |

(2-Bromo-3-butoxy-6-fluorophenyl)boronic acid |

1072951-95-1 | 98% | 1g |

$99 | 2021-08-05 | |

| Apollo Scientific | PC412046-5g |

2-Bromo-3-butoxy-6-fluorophenylboronic acid |

1072951-95-1 | 98% | 5g |

£271.00 | 2025-02-21 | |

| Chemenu | CM136223-5g |

(2-Bromo-3-butoxy-6-fluorophenyl)boronic acid |

1072951-95-1 | 98% | 5g |

$451 | 2023-02-03 | |

| Ambeed | A589269-1g |

(2-Bromo-3-butoxy-6-fluorophenyl)boronic acid |

1072951-95-1 | 98% | 1g |

$84.0 | 2024-04-26 | |

| A2B Chem LLC | AB61317-100mg |

2-Bromo-3-butoxy-6-fluorophenylboronic acid |

1072951-95-1 | 98% | 100mg |

$9.00 | 2024-04-20 | |

| Aaron | AR003HBL-5g |

2-Bromo-3-butoxy-6-fluorophenylboronic acid |

1072951-95-1 | 98% | 5g |

$286.00 | 2025-01-22 | |

| 1PlusChem | 1P003H39-100mg |

2-BROMO-3-BUTOXY-6-FLUOROPHENYLBORONIC ACID |

1072951-95-1 | 98% | 100mg |

$6.00 | 2025-02-19 | |

| 1PlusChem | 1P003H39-1g |

2-BROMO-3-BUTOXY-6-FLUOROPHENYLBORONIC ACID |

1072951-95-1 | 98% | 1g |

$35.00 | 2025-02-19 |

2-Bromo-3-butoxy-6-fluorophenylboronic Acid 関連文献

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

1072951-95-1 (2-Bromo-3-butoxy-6-fluorophenylboronic Acid) 関連製品

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1072951-95-1)2-Bromo-3-butoxy-6-fluorophenylboronic Acid

清らかである:99%

はかる:5g

価格 ($):302.0